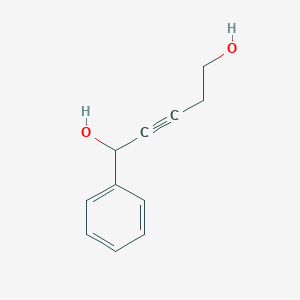

1-Phenylpent-2-yne-1,5-diol

Description

1-Phenylpent-2-yne-1,5-diol (C₁₁H₁₂O₂) is a diol derivative featuring a phenyl group at position 1, an alkyne bond at position 2, and hydroxyl groups at positions 1 and 3. The presence of both aromatic (phenyl) and alkyne moieties suggests unique reactivity and polarity compared to simpler diols like pentane-1,5-diol or propane-1,2-diol. Such structural attributes may influence applications in organic synthesis, antimicrobial formulations, or as a percutaneous absorption enhancer .

Properties

Molecular Formula |

C11H12O2 |

|---|---|

Molecular Weight |

176.21 g/mol |

IUPAC Name |

1-phenylpent-2-yne-1,5-diol |

InChI |

InChI=1S/C11H12O2/c12-9-5-4-8-11(13)10-6-2-1-3-7-10/h1-3,6-7,11-13H,5,9H2 |

InChI Key |

DOXFERGXGOAGMT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C#CCCO)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenylpent-2-yne-1,5-diol typically involves a multi-step process. One common method includes the sequential treatment of propargyl bromide with n-butyllithium (n-BuLi) and tetramethylethylenediamine (TMEDA) at -78°C, followed by reaction with benzophenone. The intermediate thus obtained is treated with paraformaldehyde overnight . The volatile by-product (2-butyn-1-ol) is removed by distillation, and the residue is purified by column chromatography and recrystallized from a mixed solvent of ethyl ether and hexanes .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves similar multi-step synthesis processes, often scaled up and optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Phenylpent-2-yne-1,5-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The triple bond can be reduced to a double or single bond using hydrogenation techniques.

Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst are employed for hydrogenation.

Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for converting hydroxyl groups to halides.

Major Products:

Oxidation: Formation of phenylpent-2-yne-1,5-dione.

Reduction: Formation of 1-phenylpent-2-ene-1,5-diol or 1-phenylpentane-1,5-diol.

Substitution: Formation of 1-phenylpent-2-yne-1,5-dichloride or 1-phenylpent-2-yne-1,5-dibromide.

Scientific Research Applications

1-Phenylpent-2-yne-1,5-diol has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in studying reaction mechanisms.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 1-Phenylpent-2-yne-1,5-diol involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with biological molecules, while the triple bond can participate in cycloaddition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of 1-Phenylpent-2-yne-1,5-diol with Related Diols

Key Observations :

- Aromatic vs.

- Alkyne vs. Alkene Bonds : The alkyne bond at position 2 may confer greater rigidity and reactivity compared to analogs with alkene bonds (e.g., 3-methylpent-2-ene-1,5-diol), enabling unique cycloaddition or polymerization pathways .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- Hydrophobicity : The phenyl and alkyne groups in this compound likely reduce water solubility compared to pentane-1,5-diol, aligning with its higher predicted LogP value .

- Thermal Stability : The alkyne bond may increase thermal stability, as seen in other alkyne-containing diols used in high-temperature applications (e.g., polymer synthesis) .

Table 3: Comparative Bioactivity Profiles

Key Observations :

- Antimicrobial Potential: Pentane-1,5-diol exhibits activity against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria, likely via osmotic stress . The phenyl and alkyne groups in this compound could enhance lipid membrane disruption, though empirical data are lacking.

- Absorption Enhancement : Pentane-1,5-diol increases terbinafine absorption by 50% in vitro, attributed to its amphiphilic nature . The hydrophobic phenyl group in this compound may limit this effect unless balanced with hydrophilic modifications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.